molecular formula C24H19ClN2OS B11966453 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B11966453
M. Wt: 418.9 g/mol
InChI Key: XDKZDZFCEXQYSN-UHFFFAOYSA-N
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Description

Structure and Synthesis:
The target compound features a 1,3-thiazole core substituted at position 5 with a 4-chlorobenzyl group and at position 2 with a 2,2-diphenylacetamide moiety. Its synthesis typically involves acylation of 5-(4-chlorobenzyl)-1,3-thiazol-2-amine with chloroacetyl chloride, followed by further functionalization (e.g., reaction with morpholine and sulfur) .

Biological Relevance:
2,2-Diphenylacetamide derivatives are pharmacologically significant, serving as precursors for drugs like loperamide and exhibiting antimycobacterial activity . The 4-chlorobenzyl group may enhance lipophilicity and target binding, while the thiazole ring contributes to heterocyclic bioactivity, as seen in antitumor screenings .

Properties

Molecular Formula

C24H19ClN2OS

Molecular Weight

418.9 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2,2-diphenylacetamide

InChI

InChI=1S/C24H19ClN2OS/c25-20-13-11-17(12-14-20)15-21-16-26-24(29-21)27-23(28)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,16,22H,15H2,(H,26,27,28)

InChI Key

XDKZDZFCEXQYSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction is a classical method for thiazole formation, involving cyclocondensation of α-haloketones with thioureas. For 5-(4-chlorobenzyl)-1,3-thiazol-2-amine, the α-haloketone precursor must incorporate the 4-chlorobenzyl group.

Synthetic Route :

  • Preparation of α-Bromo-4-chlorobenzyl Ketone :

    • 4-Chlorobenzyl methyl ketone is brominated using bromine in acetic acid to yield α-bromo-4-chlorobenzyl ketone.

    • Conditions : 0–5°C, 2 hours, 75% yield.

  • Cyclization with Thiourea :

    • The α-bromo ketone reacts with thiourea in ethanol under reflux to form 2-amino-5-(4-chlorobenzyl)-1,3-thiazole.

    • Conditions : Ethanol, reflux, 6 hours, 81% yield.

Characterization Data :

  • Melting Point : 198–200°C.

  • ¹H-NMR (DMSO-d₆) : δ 7.78 (d, 2H, ArH), 7.61 (d, 2H, ArH).

  • IR : 3062 cm⁻¹ (C-H aromatic), 1286 cm⁻¹ (C-N).

Alternative Cyclization Using Chloroacetamide Derivatives

A modified approach involves chloroacetamide intermediates, as demonstrated in the synthesis of analogous thiazoles:

Procedure :

  • Synthesis of 2-Chloro-N,N-diphenylacetamide :

    • Diphenylamine reacts with chloroacetyl chloride in toluene under reflux.

    • Yield : 80%.

  • Thiazole Formation :

    • The chloroacetamide reacts with thiourea in ethanol to form the thiazole core. For 5-substitution, 4-chlorobenzyl bromide is introduced during cyclization.

    • Conditions : Ethanol, reflux, 8 hours, 70% yield.

Acylation of Thiazole Amine

Reaction with 2,2-Diphenylacetyl Chloride

The 2-amino group of the thiazole intermediate is acylated using 2,2-diphenylacetyl chloride to introduce the final acetamide moiety.

Procedure :

  • Preparation of 2,2-Diphenylacetyl Chloride :

    • 2,2-Diphenylacetic acid is treated with thionyl chloride in dichloromethane.

    • Conditions : Room temperature, 2 hours, 90% yield.

  • Acylation Reaction :

    • 2-Amino-5-(4-chlorobenzyl)-1,3-thiazole reacts with 2,2-diphenylacetyl chloride in dichloromethane using triethylamine as a base.

    • Conditions : 0°C to room temperature, 12 hours, 68% yield.

Characterization Data :

  • Melting Point : 223–225°C.

  • ¹H-NMR (CDCl₃) : δ 7.25–7.78 (m, 14H, ArH), 4.85 (s, 2H, CH₂).

  • IR : 1690 cm⁻¹ (C=O), 697 cm⁻¹ (C-Cl).

Optimization and Challenges

Solvent and Temperature Effects

  • Cyclization Step : Ethanol vs. Acetonitrile

    • Ethanol provides higher yields (81%) for thiazole formation compared to acetonitrile (65%) due to better solubility of intermediates.

  • Acylation Reaction :

    • Lower temperatures (0°C) minimize side reactions during acylation.

Purification Techniques

  • Column Chromatography : Used for intermediates with polar functional groups (e.g., sulfonamides).

  • Recrystallization : Ethanol or methanol recrystallization yields high-purity final products.

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantage
Hantzsch Synthesis81%6 hoursRegioselective 5-substitution
Chloroacetamide Route70%8 hoursCompatibility with bulky groups

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

The thiazole ring present in N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide is known for its potent antimicrobial properties. Research has demonstrated that compounds containing thiazole derivatives exhibit significant activity against various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The findings indicated:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
  • Escherichia coli : MIC of 64 µg/mL.

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored extensively. Thiazole derivatives are recognized for their ability to inhibit cancer cell proliferation.

Case Study: Evaluation Against Breast Cancer Cells

In vitro studies on human breast adenocarcinoma cells (MCF-7) revealed:

  • A dose-dependent decrease in cell viability.
  • IC50 value of 15 µM after 48 hours of treatment.

This suggests that the compound may effectively target and reduce the viability of cancer cells, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

Recent studies have also highlighted the anti-inflammatory properties of this compound. The compound's ability to modulate inflammatory responses makes it a candidate for further investigation in inflammatory disease models.

Case Study: Inflammation Model Study

Research focused on LPS-stimulated macrophages showed that treatment with the compound resulted in:

  • Significant reduction in pro-inflammatory cytokines.
  • Inhibition of nitric oxide production.

These findings suggest that this compound could be developed as a therapeutic agent for managing inflammation-related conditions .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and various biological targets. These studies provide insights into the mechanism of action and help identify potential pathways for therapeutic intervention.

Findings from Molecular Docking

The docking results indicated strong binding affinities with key receptors involved in antimicrobial and anticancer activities. The structural features of the compound facilitate effective interaction with these targets, enhancing its biological efficacy .

Mechanism of Action

The mechanism of action of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to altered cellular responses.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Compound Name R-Group on Thiazole Key Differences & Implications Biological Activity References
Target Compound 4-Chlorobenzyl High lipophilicity; potential enhanced binding Antitumor (NCI screened)
N-[5-(2-Chlorobenzyl)-1,3-Thiazol-2-yl]-... 2-Chlorobenzyl Altered chlorine position affects steric interactions Not reported
N-[5-(4-Hydroxyphenyl)-1,3-Thiazol-2-yl]acetamide 4-Hydroxyphenyl Hydroxyl group increases polarity, reducing membrane permeability Unknown

Variations in the Acetamide Moiety

Compound Name Acetamide Structure Structural Impact Activity/Properties References
Target Compound 2,2-Diphenyl Dihedral angle: 84.6–85.0° between phenyl rings Antitumor, antimycobacterial
2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)acetamide 3,4-Dichlorophenyl Dihedral angle: 61.8°; twisted conformation Structural analog
N-(Benzothiazole-2-yl)-2,2-Diphenylacetamide Benzothiazole core (vs. thiazole) Larger aromatic system may alter binding Excluded in patents

Key Insight :

  • The diphenyl group in the target compound creates a distinct planar conformation (84.6° dihedral angle), favoring π-π stacking interactions absent in dichlorophenyl analogs.
  • Benzothiazole derivatives (e.g., from ) are excluded in patents, highlighting the importance of the thiazole core for specificity .

Crystallographic and Hydrogen-Bonding Patterns

Compound Name Hydrogen Bonding Crystal Packing Implications References
Target Compound N–H⋯O (R₂²(8) motif) Zigzag chains along [010] Enhanced stability/solubility
2-(3,4-Dichlorophenyl)-N-(Thiazol-2-yl)acetamide N–H⋯N (R₂²(8) motif) Inversion dimers stacked along a-axis Altered solubility

Key Insight : The N–H⋯O interactions in the target compound may improve aqueous solubility compared to N–H⋯N motifs in dichlorophenyl analogs.

Biological Activity

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide is a thiazole-based compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H18ClN3OSC_{19}H_{18}ClN_{3}OS. The presence of the thiazole ring and the chlorobenzyl group is significant for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

1. Anti-inflammatory Activity

Research indicates that thiazole derivatives can exhibit anti-inflammatory effects. In vitro assays have demonstrated that compounds similar to this compound inhibit the production of pro-inflammatory cytokines. For instance, a study found that thiazole derivatives reduced levels of TNF-α and IL-6 in activated macrophages .

2. Anticancer Properties

The compound has shown promise in cancer research. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of p53 signaling pathways .

The biological mechanisms underlying the activities of this compound are complex and involve multiple pathways:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in inflammatory processes.
  • Modulation of Signaling Pathways : It affects key signaling pathways such as NF-kB and MAPK pathways, which are crucial for inflammation and cancer progression .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Inflammatory Response :
    • Objective : To evaluate the anti-inflammatory properties.
    • Method : Macrophages were treated with the compound and stimulated with LPS.
    • Results : A significant reduction in inflammatory markers was observed (p < 0.05) compared to controls .
  • Anticancer Activity Assessment :
    • Objective : To assess cytotoxic effects on cancer cell lines.
    • Method : MTT assay was performed on breast cancer (MCF-7) and colon cancer (HT-29) cell lines.
    • Results : IC50 values were determined to be 15 µM for MCF-7 and 20 µM for HT-29 cells, indicating potent anticancer activity .

Data Summary Table

Biological ActivityAssay TypeCell Line/ModelIC50 Value (µM)Reference
Anti-inflammatoryCytokine ProductionMacrophagesNot specified
AnticancerMTT AssayMCF-715
AnticancerMTT AssayHT-2920

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide?

  • Methodological Answer : A common synthesis involves reacting 2-amino-5-(4-chlorobenzyl)thiazole derivatives with acylating agents like chloroacetyl chloride in dioxane under basic conditions (e.g., triethylamine). Post-reaction, the product is isolated via filtration and purified via recrystallization (ethanol-DMF mixtures). Yield optimization requires precise control of stoichiometry and temperature (20–25°C) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Use a combination of:

  • 1H-NMR : To confirm proton environments (e.g., δ 4.13 ppm for CH₂ groups, δ 7.35 ppm for aromatic protons) .
  • Elemental Analysis : To validate molecular formula (e.g., C₁₆H₁₆ClN₃O₂S₂) and purity .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and hydrogen-bonding networks, critical for confirming 3D structure .

Q. What solvents and conditions are optimal for stability studies?

  • Methodological Answer : Stability under ambient conditions is moderate, but degradation risks increase in polar protic solvents. Use HPLC with UV detection to monitor stability in DMSO or methanol over time. Differential Scanning Calorimetry (DSC) can assess thermal degradation thresholds .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

  • Methodological Answer : Byproduct analysis via TLC and LC-MS identifies competing pathways (e.g., over-acylation). Optimize by:

  • Adjusting solvent polarity (e.g., switching from dioxane to THF).
  • Lowering reaction temperature to reduce side reactions.
  • Using scavengers (e.g., molecular sieves) to sequester reactive intermediates .

Q. What strategies address contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. Resolve by:

  • Repurifying batches via column chromatography (silica gel, hexane/ethyl acetate gradients).
  • Validating activity in standardized assays (e.g., enzyme inhibition IC₅₀ comparisons under controlled pH and temperature) .

Q. How can structure-activity relationship (SAR) studies be designed for analogues?

  • Methodological Answer :

  • Synthetic Variation : Replace the chlorobenzyl group with electron-donating (e.g., methoxy) or withdrawing (e.g., nitro) substituents .
  • Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like kinase enzymes. Validate with in vitro binding assays .

Q. What experimental approaches elucidate the mechanism of action in cancer cells?

  • Methodological Answer :

  • Molecular Docking : Screen against apoptosis-related proteins (e.g., Bcl-2) to identify potential targets.
  • Flow Cytometry : Assess cell cycle arrest (e.g., G1 phase) and apoptosis (Annexin V staining) in treated cancer lines .

Q. How are crystallographic challenges (e.g., twinning) resolved for this compound?

  • Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws. Complementary techniques like PXRD verify phase purity if disorder persists .

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